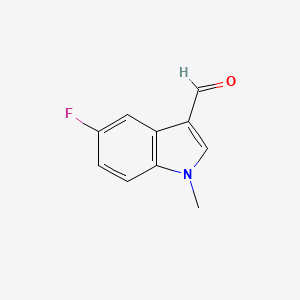

5-Fluoro-1-methyl-1H-indole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZJEWSFESAGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362540 | |

| Record name | 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803900 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

441715-30-6 | |

| Record name | 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1-methyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-1-methyl-1H-indole-3-carbaldehyde chemical properties

An In-Depth Technical Guide on the Chemical Properties of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde and its Analogue

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound and its closely related analogue, 5-Fluoro-1H-indole-3-carbaldehyde. Due to the limited availability of specific data for the N-methylated compound, this document leverages information on the more extensively studied N-H analogue to provide a thorough understanding for researchers, scientists, and drug development professionals.

Core Chemical Properties

The core chemical properties of 5-Fluoro-1H-indole-3-carbaldehyde are summarized in the table below. This compound serves as a key reference due to the scarcity of data for its N-methylated counterpart.

Table 1: Physicochemical Properties of 5-Fluoro-1H-indole-3-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO | [1][2][3][4] |

| Molecular Weight | 163.15 g/mol | [1][2][3] |

| CAS Number | 2338-71-8 | [1][2][3][4] |

| Melting Point | 159-166 °C | [1] |

| Boiling Point (Predicted) | 342.4 ± 22.0 °C | [5] |

| Density (Predicted) | 1.385 ± 0.06 g/cm³ | [5] |

| Appearance | Yellowish to off-white crystalline powder | [1] |

| pKa (Predicted) | 14.66 ± 0.30 | [5] |

| Storage Conditions | Store at 0-8 °C, keep in a dark place under an inert atmosphere. | [1][5] |

For This compound , specific physicochemical data is sparse. However, mass spectrometry data is available, which is a critical piece of information for its identification.[6]

Synthesis and Reactivity

The synthesis of 5-fluoroindole-3-carbaldehyde derivatives is of significant interest due to their utility as building blocks in medicinal chemistry. The Vilsmeier-Haack reaction is a common method for the formylation of indoles.

Experimental Protocol: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a general method adapted from available literature for the synthesis of 5-Fluoro-1H-indole-3-carbaldehyde.[5][7]

Materials:

-

5-Fluoroindole

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Sodium hydroxide (NaOH) solution (2 M)

-

Ice

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

In a reaction vessel, slowly add phosphoryl chloride (1.2 equivalents) dropwise to a solution of N,N-dimethylformamide (5 equivalents) at 0 °C.

-

To this Vilsmeier reagent, add a solution of 5-fluoroindole (1 equivalent) in DMF at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to 40 °C and stir for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding ice to the vessel, followed by the addition of a 2 M sodium hydroxide solution.

-

Reflux the mixture for approximately 40 minutes.

-

After cooling to room temperature, extract the product with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure 5-Fluoro-1H-indole-3-carbaldehyde.

The reactivity of the aldehyde group in these compounds allows for a variety of subsequent chemical transformations, such as nucleophilic additions and condensation reactions, making them versatile intermediates in organic synthesis.[1][8]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compounds.

-

5-Fluoro-1H-indole-3-carbaldehyde: 1H NMR, 13C NMR, and GC-MS data are available in public databases such as PubChem.[2]

-

This compound: A GC-MS spectrum is available on SpectraBase, which can be used for its identification.[6]

Applications in Research and Drug Development

Indole-3-carbaldehyde derivatives, including their fluorinated and N-alkylated analogues, are valuable scaffolds in medicinal chemistry.

-

Pharmaceutical Intermediates: These compounds serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[1][8][9] The fluorine substitution can enhance metabolic stability and binding affinity of the final drug molecule.

-

Biochemical Research: They are utilized in studies of enzyme interactions and metabolic pathways.[9] The indole scaffold is a common motif in biologically active molecules.

-

Fluorescent Probes: The electronic properties of the fluoroindole moiety make these compounds suitable for the development of fluorescent probes for bioimaging applications.[1][8][9]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 5-Fluoro-1H-indole-3-carbaldehyde.

Caption: General workflow for the synthesis of 5-Fluoro-1H-indole-3-carbaldehyde.

Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 5-fluoro-1H-indole-3-carbaldehyde 95% | CAS: 2338-71-8 | AChemBlock [achemblock.com]

- 5. 5-FLUOROINDOLE-3-CARBOXALDEHYDE CAS#: 2338-71-8 [amp.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 5-FLUOROINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. hurawalhi.com [hurawalhi.com]

In-depth Technical Guide: Spectroscopic and Synthetic Profile of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the compound 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for closely related analogues to aid in characterization and analysis.

Spectroscopic Data

Mass Spectrometry

A GC-MS spectrum is available for this compound, which can be used for its identification and to determine its molecular weight.[1]

Comparative Spectroscopic Data

For reference and to aid in the interpretation of experimentally obtained spectra, the following tables summarize the ¹H NMR, ¹³C NMR, and other relevant spectroscopic data for key structural analogues.

Table 1: ¹H NMR Data of Related Indole-3-carbaldehydes

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H)[2] |

| 4-fluoro-1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.26 (s, 1H), 7.87 (s, 1H), 7.35 – 7.26 (m, 1H), 7.23 (d, J = 8.2 Hz, 1H), 7.06 (dd, J = 10.5, 7.9 Hz, 1H), 3.93 (s, 3H) |

| 5-fluoro-1H-indole-3-carbaldehyde | - | Data not available in search results. |

| 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde | - | ¹H NMR spectrum available[3] |

Table 2: ¹³C NMR Data of Related Indole-3-carbaldehydes

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69[2] |

| 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde | - | ¹³C NMR spectrum available[3] |

Table 3: Mass Spectrometry Data of Related Indole-3-carbaldehydes

| Compound | Ionization Method | [M+H]⁺ (m/z) |

| 1-methyl-1H-indole-3-carbaldehyde | ESI-MS | 160[2] |

| 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde | GC-MS | Spectrum available[3] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the searched literature. However, general synthetic methods for related indole-3-carbaldehydes can be adapted. The most common and relevant methods are the Vilsmeier-Haack reaction and modifications thereof.

General Synthesis Approach: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. The synthesis of this compound would likely proceed via the N-methylation of 5-fluoroindole, followed by formylation at the C3 position.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Methodologies from Related Syntheses:

-

Synthesis of 5-fluoro-1H-indole-3-carbaldehyde: A general method involves the dropwise addition of phosphoryl chloride to a solution of 5-fluoroindole in N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture is then warmed and stirred, followed by the addition of ice and sodium hydroxide solution. The product is extracted with ethyl acetate, and purified by silica gel column chromatography.

Logical Relationships in Spectroscopic Analysis

The characterization of this compound relies on the combined interpretation of various spectroscopic techniques. The logical flow of this analysis is outlined below.

Caption: Logical workflow for the spectroscopic characterization of the target compound.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is limited, the provided information on related compounds and general synthetic strategies offers a strong starting point for further investigation and experimental design.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. By examining the spectral data of this molecule and its close analogs, this document offers a predictive framework for its characterization, alongside detailed experimental protocols for acquiring high-quality NMR spectra.

Predicted ¹H and ¹³C NMR Data

Table 1: ¹H NMR Data of this compound Analogs (in ppm)

| Compound | H-2 | H-4 | H-6 | H-7 | N-CH₃ | CHO | Solvent |

| 5-Iodo-1-methyl-1H-indole-3-carbaldehyde | 8.64 (d, J=1.4 Hz) | 7.59 (dd, J=7.6, 2.6 Hz) | 7.59 (dd, J=7.6, 2.6 Hz) | 7.10 (d, J=8.6 Hz) | 3.84 (s) | 9.91 (s) | CDCl₃ |

| 1-Methyl-1H-indole-3-carbaldehyde | 7.69 (s) | 8.35 (d, J=6.6 Hz) | 7.33-7.50 (m) | 7.33-7.50 (m) | 3.90 (s) | 10.01 (s) | CDCl₃ |

| 5-Fluoro-1H-indole-3-carbaldehyde | - | - | - | - | - | - | - |

Note: Complete data for 5-Fluoro-1H-indole-3-carbaldehyde was not found, hence it is not included in this comparative table.

Table 2: ¹³C NMR Data of this compound Analogs (in ppm)

| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | N-CH₃ | CHO | Solvent |

| 5-Iodo-1-methyl-1H-indole-3-carbaldehyde | 139.4 | 117.2 | 130.9 | 137.1 | 87.3 | 132.6 | 111.8 | 127.4 | 33.9 | 184.2 | CDCl₃ |

| 1-Methyl-1H-indole-3-carbaldehyde | 137.9 | 118.1 | 124.0 | 122.9 | 122.0 | 125.3 | 109.9 | - | 33.7 | 184.4 | CDCl₃ |

| 5-Fluoro-1H-indole-3-carbaldehyde | - | - | - | - | - | - | - | - | - | - | - |

Based on the established trends from these analogs, the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. The fluorine atom at the C-5 position is expected to introduce characteristic C-F and H-F coupling constants.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| ¹H NMR | |||

| H-2 | ~8.0 | s | - |

| H-4 | ~7.8 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 4.5 |

| H-6 | ~7.1 | ddd | J(H,H) ≈ 9.0, J(H,H) ≈ 2.5, J(H,F) ≈ 9.0 |

| H-7 | ~7.3 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 2.5 |

| N-CH₃ | ~3.8 | s | - |

| CHO | ~9.9 | s | - |

| ¹³C NMR | |||

| C-2 | ~138 | d | |

| C-3 | ~118 | d | |

| C-3a | ~125 | d | J(C,F) ≈ 10 |

| C-4 | ~112 | d | J(C,F) ≈ 25 |

| C-5 | ~159 | d | J(C,F) ≈ 240 |

| C-6 | ~110 | d | J(C,F) ≈ 25 |

| C-7 | ~111 | d | J(C,F) ≈ 5 |

| C-7a | ~133 | s | |

| N-CH₃ | ~34 | q | |

| CHO | ~185 | d |

Experimental Protocols

A standardized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra is crucial for the accurate characterization of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent: Use a deuterated solvent of high isotopic purity (e.g., CDCl₃, 99.8 atom % D).

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0-220 ppm.

-

3. Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Visualizing Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the IUPAC numbering convention, which is essential for assigning the NMR signals.

Caption: Molecular structure of this compound.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. The predictive data, coupled with the detailed experimental protocol, will aid researchers in the unambiguous identification and characterization of this and related compounds, thereby accelerating research and development in their respective fields.

Mass Spectrometry of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a key heterocyclic compound with applications in pharmaceutical research and development. This document outlines predicted fragmentation patterns, detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and visual representations of the fragmentation pathway and analytical workflow.

Introduction

This compound is a substituted indole derivative. The indole nucleus is a prevalent scaffold in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability and binding affinity to biological targets. The N-methylation of the indole ring further alters its properties. Mass spectrometry is an indispensable tool for the structural characterization and quantification of such molecules. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex matrices and for metabolic studies.

Predicted Mass Spectral Fragmentation

The mass spectral fragmentation of this compound is predicted to proceed through several characteristic pathways under both Electron Impact (EI) and Electrospray Ionization (ESI) conditions. The molecular weight of this compound is 177.17 g/mol .

Electron Impact (EI) Fragmentation

Under EI conditions, the molecule is expected to form a molecular ion (M•+) at m/z 177. The fragmentation is likely initiated by the loss of a hydrogen radical from the aldehyde group, followed by the expulsion of carbon monoxide. Subsequent fragmentation will involve the indole ring.

Table 1: Predicted EI-MS Fragmentation of this compound

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss |

| 177 | [C₁₀H₈FNO]•+ (Molecular Ion) | - |

| 176 | [C₁₀H₇FNO]•+ | H• |

| 148 | [C₁₀H₈FN]+ | CO |

| 133 | [C₉H₅FN]+ | CH₃• |

| 121 | [C₈H₅F]•+ | HCN |

| 106 | [C₇H₄F]+ | CH₃CN |

Electrospray Ionization (ESI) Fragmentation

In positive ion mode ESI-MS, the molecule will likely be observed as the protonated molecule [M+H]⁺ at m/z 178. Tandem mass spectrometry (MS/MS) of this precursor ion is expected to yield fragments arising from similar neutral losses as in EI, such as the loss of carbon monoxide.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 178 | 150 | CO |

| 178 | 133 | CO + NH₃ |

| 150 | 123 | HCN |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of the volatile and thermally stable this compound.

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL.

-

If necessary, derivatization can be performed to improve volatility and thermal stability, though it is likely not required for this compound.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is ideal for the analysis of this compound in complex matrices and for high-throughput screening.

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.

-

Perform serial dilutions with the initial mobile phase to achieve a final concentration in the range of 10-100 ng/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

LC-MS Parameters:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.

-

Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 10% B.

-

1-5 min: 10-90% B.

-

5-6 min: 90% B.

-

6-6.1 min: 90-10% B.

-

6.1-8 min: 10% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 4000 V.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Fragmentor Voltage: 135 V.

-

Collision Energy: Optimized for the precursor ion (e.g., 10-30 eV).

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

Caption: Predicted EI-MS fragmentation pathway.

Caption: General experimental workflow.

Technical Guide: 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 441715-30-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-methyl-1H-indole-3-carbaldehyde is a fluorinated derivative of indole-3-carboxaldehyde. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The introduction of a fluorine atom and a methyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity. This document provides a summary of the available technical information for this compound.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 441715-30-6 | N/A |

| Molecular Formula | C₁₀H₈FNO | [1] |

| Molecular Weight | 177.18 g/mol | [1] |

| Boiling Point (Predicted) | 322.3 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.2 g/cm³ | [1] |

| Melting Point | Not available | N/A |

Synthesis

Proposed Synthetic Pathway:

The synthesis would likely involve the formylation of 5-fluoro-1-methyl-1H-indole using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride and dimethylformamide (DMF).

General Experimental Protocol (Adapted from CN102786460A for a related compound): [2]

-

A solution of 5-fluoro-1-methyl-1H-indole in DMF is cooled to 0°C.

-

The Vilsmeier reagent (prepared from POCl₃ and DMF) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature and then heated to facilitate the reaction.

-

After the reaction is complete, the mixture is quenched with an ice-water mixture.

-

The pH is adjusted with a basic solution (e.g., sodium hydroxide) to precipitate the product.

-

The crude product is collected by filtration, washed, and purified, typically by recrystallization or column chromatography.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited.

Table 2: Available Spectroscopic Information

| Spectrum Type | Data | Source |

| Mass Spectrum (GC-MS) | Available | [3] |

| ¹H NMR | Not available for this specific compound. Data for the related 5-fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde is available. | [4] |

| ¹³C NMR | Not available for this specific compound. Data for the related 5-fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde is available. | [4] |

| Infrared (IR) | Not available for this specific compound. | N/A |

Biological Activity and Signaling Pathways (Inferred from Parent Compound)

There is no specific information available regarding the biological activity or the signaling pathways directly involving this compound. However, the parent compound, indole-3-carboxaldehyde, is a known metabolite of tryptophan produced by gut microbiota and has been shown to be an agonist of the Aryl Hydrocarbon Receptor (AHR).[5] Activation of AHR by indole-3-carboxaldehyde can modulate immune responses in the intestine.

Furthermore, indole-3-carboxaldehyde has been demonstrated to alleviate dextran sulfate sodium (DSS)-induced ulcerative colitis in mice by targeting the TLR4/NF-κB/p38 signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6] It is plausible that this compound may exhibit similar biological activities due to its structural similarity to indole-3-carboxaldehyde, although this has not been experimentally verified.

Potential Signaling Pathway:

The following diagram illustrates the known signaling pathway for the parent compound, indole-3-carboxaldehyde.

Conclusion

This compound is a compound of interest for which detailed experimental data is currently scarce in publicly accessible literature. The provided information on its predicted properties and a potential synthetic route can serve as a starting point for researchers. Further experimental validation of its physicochemical properties, spectroscopic characterization, and biological activities is necessary to fully understand its potential applications in drug discovery and development. The known biological activities of the parent indole-3-carboxaldehyde suggest that this derivative may also possess interesting immunomodulatory properties, warranting further investigation.

References

- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Frontiers | Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets [frontiersin.org]

- 6. mdpi.com [mdpi.com]

Vilsmeier-Haack Formylation of 5-Fluoro-1-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Vilsmeier-Haack formylation of 5-fluoro-1-methyl-1H-indole, a key reaction in the synthesis of various pharmaceutical intermediates. The document details the reaction mechanism, experimental protocols, and relevant data, presented in a clear and structured format for easy reference by professionals in the field of drug development and organic synthesis.

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[1][2] This electrophilic species then reacts with the electron-rich substrate to introduce a formyl group (-CHO), yielding the corresponding aldehyde.

In the context of indole chemistry, the Vilsmeier-Haack reaction is a highly efficient method for the synthesis of indole-3-carboxaldehydes, which are valuable precursors for a wide range of biologically active molecules.[3] The formylation of 5-fluoro-1-methyl-1H-indole is of particular interest as the resulting product, 5-fluoro-1-methyl-1H-indole-3-carbaldehyde, serves as a crucial building block in the development of novel therapeutic agents.

Reaction Mechanism

The Vilsmeier-Haack formylation of 5-fluoro-1-methyl-1H-indole proceeds through a well-established two-stage mechanism:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][4]

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of the 5-fluoro-1-methyl-1H-indole nucleus attacks the carbon atom of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, leading to the formation of an iminium salt intermediate.

-

Hydrolysis: The reaction mixture is then treated with water during the work-up, which hydrolyzes the iminium salt to yield the final product, this compound, and regenerates dimethylamine.[5]

Caption: General mechanism of the Vilsmeier-Haack formylation.

Quantitative Data

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Fluoro-1H-indole | POCl₃, DMF | 0, then rt, then 85 | 5 | 84 | [6] |

| 5-Methyl-1H-indole | POCl₃, DMF | 0, then rt, then 85 | 5 | - | [6] |

| 6-Methyl-1H-indole | POCl₃, DMF | 0, then rt, then 90 | 8 | 89 | [6] |

| N-Benzyltetrahydrocarbazole | POCl₃, DMF | 0 - 120 | - | - | [7] |

Experimental Protocol

The following is a representative experimental protocol for the Vilsmeier-Haack formylation of a substituted indole, adapted from a procedure for the synthesis of 5-fluoro-1H-indole-3-carbaldehyde.[6] This protocol can be used as a starting point for the optimization of the formylation of 5-fluoro-1-methyl-1H-indole.

Materials:

-

5-Fluoro-1-methyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: To this freshly prepared Vilsmeier reagent, add a solution of 5-fluoro-1-methyl-1H-indole in anhydrous DMF dropwise at 0 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Subsequently, heat the reaction mixture to 80-90 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice.

-

Neutralize the acidic solution by the careful addition of a saturated sodium carbonate solution until the pH is alkaline.

-

A solid precipitate of the crude product should form. Collect the solid by vacuum filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Starting materials for 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathways for producing 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis primarily involves a two-step process: the N-methylation of 5-fluoroindole followed by a Vilsmeier-Haack formylation. This document details the starting materials, experimental protocols, and quantitative data associated with these transformations.

Core Synthetic Strategy

The principal route to this compound begins with the commercially available 5-fluoroindole. The indole nitrogen is first methylated to yield 5-fluoro-1-methyl-1H-indole. This intermediate is then subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the indole ring, affording the final product.

Starting Materials

The primary starting materials for this synthesis are readily accessible chemical compounds.

| Starting Material | Role | Supplier Examples |

| 5-Fluoroindole | Core indole scaffold | Sigma-Aldrich, TCI, Combi-Blocks |

| Dimethyl carbonate | Methylating agent | Sigma-Aldrich, Alfa Aesar |

| Potassium carbonate | Base for methylation | J.T. Baker, Fisher Scientific |

| Phosphorus oxychloride (POCl₃) | Vilsmeier reagent component | Sigma-Aldrich, Acros Organics |

| N,N-Dimethylformamide (DMF) | Vilsmeier reagent component & solvent | Fisher Chemical, EMD Millipore |

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound.

Step 1: Synthesis of 5-Fluoro-1-methyl-1H-indole

This procedure outlines the N-methylation of 5-fluoroindole using dimethyl carbonate, a greener alternative to traditional methylating agents like methyl iodide.

Procedure:

-

To a stirred solution of 5-fluoroindole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Add dimethyl carbonate (DMC) (3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 3-5 hours), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of ice-cold water, which may result in the precipitation or separation of the product.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or tert-butyl methyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-1-methyl-1H-indole, which can be used in the next step with or without further purification.

| Reagent | Molar Ratio (to 5-fluoroindole) | Typical Conditions | Yield (%) |

| Dimethyl carbonate | 3.0 | Reflux in DMF with K₂CO₃ | ~95% |

| Methyl iodide | 1.2 | Room temperature in DMF with NaH | High |

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

This protocol describes the formylation of the N-methylated intermediate at the C3 position.

Procedure:

-

In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.2-1.5 eq) to anhydrous N,N-dimethylformamide (DMF). Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Prepare a solution of 5-fluoro-1-methyl-1H-indole (1.0 eq) in anhydrous DMF.

-

Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-90 °C for 1-5 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture in an ice bath and carefully quench by the addition of ice water.

-

Basify the aqueous solution with a saturated sodium carbonate or sodium hydroxide solution until a precipitate forms.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to obtain crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Fluoroindole | POCl₃, DMF | 0 to 40 | 1.5 | High | [1] |

| Substituted Indoles | POCl₃, DMF | 0 to 90 | 5-8 | 88-93 | [2] |

Synthetic Workflow Diagram

The following diagram illustrates the overall synthetic pathway from 5-fluoroindole to the final product.

Caption: Synthetic route to this compound.

Vilsmeier-Haack Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction is a well-established electrophilic aromatic substitution.

References

An In-depth Technical Guide to 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a fluorinated derivative of N-methylindole-3-carboxaldehyde. The introduction of a fluorine atom at the C5-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Physical Characteristics

The compound typically presents as a solid at room temperature. While a specific melting point is not consistently reported in the literature, its physical state suggests a melting point above ambient temperature. Key physical data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol [1] |

| Appearance | Solid |

| Boiling Point | 322.3 °C at 760 mmHg[1] |

| Density | 1.2 g/cm³[1] |

| Melting Point | Not available |

| Solubility | No specific data is available for the title compound. However, the parent compound, indole-3-carbaldehyde, is generally soluble in polar organic solvents like methanol, ethanol, and acetonitrile, with low solubility in water and non-polar solvents such as hexane.[2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the formylation of 5-fluoro-1-methylindole, most commonly via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4][5][6][7]

General Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on the well-established Vilsmeier-Haack reaction for indole derivatives.

1. Reagent Preparation:

-

The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide.

2. Reaction:

-

5-fluoro-1-methylindole is dissolved in a suitable solvent and cooled in an ice bath.

-

The freshly prepared Vilsmeier reagent is added dropwise to the indole solution, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formylation.

3. Work-up and Purification:

-

The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

A similar procedure has been described for the synthesis of the non-methylated analog, 5-fluoro-1H-indole-3-carbaldehyde.[8]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (around 9-10 ppm), aromatic protons on the indole ring, and a singlet for the N-methyl group (around 3.5-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde (around 180-190 ppm), along with signals for the aromatic carbons and the N-methyl carbon.

-

IR Spectroscopy: The infrared spectrum should display a strong absorption band for the C=O stretching of the aldehyde group (typically in the range of 1650-1700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Applications

Derivatives of indole-3-carbaldehyde are of significant interest in drug discovery due to their diverse biological activities. The introduction of a fluorine atom can enhance potency and modulate pharmacokinetic properties. While specific biological data for this compound is limited in the public domain, it is recognized as a key intermediate in the synthesis of various bioactive molecules, including potential anti-cancer agents and fluorescent probes.[9][10] The indole scaffold is a common feature in many pharmaceuticals, and this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.[11]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: Synthetic workflow for this compound.

References

- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. hurawalhi.com [hurawalhi.com]

- 11. researchgate.net [researchgate.net]

The Solubility Profile of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde in common organic solvents. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, from chemical reactions to biological assays. To address this data gap, this guide provides detailed methodologies for researchers to determine the solubility in their laboratories. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method Used |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran | |||||

| Hydrocarbons | Hexane | ||||

| Toluene | |||||

| Amides | Dimethylformamide | ||||

| Sulfoxides | Dimethyl Sulfoxide |

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining the kinetic and thermodynamic solubility of this compound in organic solvents.

Kinetic Solubility Determination

Kinetic solubility provides a high-throughput assessment of the amount of a compound that can be dissolved in a solvent under specific, non-equilibrium conditions. This method is particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Objective: To rapidly determine the apparent solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

High-purity organic solvents (e.g., DMSO, ethanol, acetonitrile)

-

96-well microplates (UV-transparent)

-

Automated liquid handler (optional)

-

Plate reader with UV-Vis capabilities

-

Plate shaker

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the chosen organic solvent to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) on a plate shaker for a defined period (e.g., 2 hours) to allow for dissolution.

-

Precipitation Detection: Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the compound) using a UV-Vis plate reader. The onset of precipitation will be indicated by an increase in light scattering or a deviation from linearity in the absorbance versus concentration plot.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true solubility of a compound at equilibrium and is a critical parameter for formulation development and understanding in vivo behavior. The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.

Materials:

-

This compound (solid)

-

High-purity organic solvent of interest

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.

Visualization of a Representative Signaling Pathway

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, many indole derivatives are known to interact with key cellular signaling cascades implicated in cancer and other diseases. The following diagram illustrates a generalized signaling pathway that is a common target of indole compounds, the PI3K/Akt/mTOR pathway.[1] This pathway is crucial for regulating cell growth, proliferation, and survival.

Caption: A representative diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for indole derivatives.

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for determining the solubility of a novel compound like this compound.

Caption: A workflow for assessing the solubility of a new chemical entity.

References

The Rising Potential of Fluorinated Indole-3-Carbaldehydes in Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of indole derivatives, often leading to enhanced potency, metabolic stability, and bioavailability. This technical guide delves into the burgeoning field of fluorinated indole-3-carbaldehydes, exploring their synthesis, potential biological activities, and the underlying molecular mechanisms.

Synthesis of Fluorinated Indole-3-Carbaldehydes

The primary route for the synthesis of indole-3-carbaldehydes, including their fluorinated analogs, is the Vilsmeier-Haack reaction. This formylation reaction introduces a carbaldehyde group at the electron-rich C3 position of the indole ring.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol outlines the general procedure for the synthesis of a fluorinated indole-3-carbaldehyde from a corresponding fluorinated indole.

Materials:

-

Fluorinated indole (e.g., 5-fluoroindole)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution

-

Ice

-

Dichloromethane (CH₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Formation: In a fume hood, slowly add phosphorus oxychloride (1.2 equivalents) dropwise to ice-cold anhydrous DMF (3 equivalents) with constant stirring. Maintain the temperature below 10°C. The formation of the Vilsmeier reagent (a chloromethyliminium salt) is an exothermic reaction.

-

Formylation: Dissolve the fluorinated indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, again ensuring the temperature is maintained below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a cooled aqueous NaOH solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude fluorinated indole-3-carbaldehyde.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Biological Activities of Fluorinated Indole-3-Carbaldehydes and Derivatives

Fluorinated indole-3-carbaldehydes and their derivatives have demonstrated promising biological activities across several therapeutic areas. The introduction of fluorine can significantly impact the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with biological targets.

Anticancer Activity

Several studies have highlighted the potential of fluorinated indole derivatives as anticancer agents. While specific data for fluorinated indole-3-carbaldehydes is emerging, related compounds have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the inhibition of tubulin polymerization, a critical process in cell division.

Table 1: Anticancer Activity of Selected Fluorinated Indole Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated bis-indole | 6-fluoro, 6'-methoxy bis-indole | A549 (Lung) | 0.8 | [1] |

| 3-Fluoroindole | Derivative 35 | HepG2 (Liver) | 2.50 | [1] |

| 4-Fluoroindoline | Derivative 24a | PERK enzyme inhibition | 0.8 nM | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (fluorinated indole-3-carbaldehyde derivative) stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Activity

The indole scaffold is a common feature in many natural and synthetic antimicrobial agents. Fluorination can enhance the antimicrobial properties of these compounds. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antibacterial and antifungal activity.

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-3-carbaldehyde Semicarbazones | Compound 1 | Staphylococcus aureus | 100 | [2] |

| Indole-3-carbaldehyde Semicarbazones | Compound 2 | Staphylococcus aureus | 150 | [2] |

| Indole-3-carbaldehyde Semicarbazones | Compound 1 | Bacillus subtilis | 100 | [2] |

| Indole-3-carbaldehyde Semicarbazones | Compound 2 | Bacillus subtilis | 150 | [2] |

| Indole-triazole derivative | Compound 3d | MRSA | More effective than ciprofloxacin | [3][4] |

| Indole-thiadiazole derivative | Compound 2c | MRSA | More effective than ciprofloxacin | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound stock solution in DMSO

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Antiviral Activity

Fluorinated indole derivatives have shown potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Coxsackie B4 virus. The 50% effective concentration (EC₅₀) is a measure of the concentration of a drug that is required for 50% of its maximal effect.

Table 3: Antiviral Activity of Selected Fluorinated Indole Derivatives

| Compound Class | Specific Derivative | Virus | Cell Line | EC₅₀ | Reference |

| Fluorinated indole-carboxamides | 19a-e | HIV-1 WT | CEM | 2.0–4.6 nM | [5] |

| 4-Fluoroindole derivative | 20h | HIV-1 WT | MT-4 | 0.5 nM | [5] |

| 4-Fluoroindole derivative | 20h | HIV-1 WT | C8166 | 0.8 nM | [5] |

| 5-Fluoroindole-thiosemicarbazide | 27b | CVB4 | Hela | 0.87 µg/mL | [5] |

| 5-Fluoroindole-thiosemicarbazide | 27b | CVB4 | Vero | 0.4 µg/mL | [5] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

Materials:

-

Susceptible host cell line (e.g., Vero, MDCK)

-

Virus stock

-

Cell culture medium

-

Test compound

-

Semi-solid overlay medium (e.g., containing agarose or Avicel)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known dilution of the virus for 1-2 hours to allow for viral attachment and entry.

-

Compound Treatment: Remove the viral inoculum and wash the cells. Add the semi-solid overlay medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days). The semi-solid overlay restricts the spread of the virus, leading to the formation of localized areas of cell death (plaques).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a solution like crystal violet, which stains viable cells. Plaques will appear as clear zones against a stained background of healthy cells.

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the percentage of plaque reduction compared to the untreated control. The EC₅₀ is the concentration of the compound that reduces the plaque number by 50%.

Anti-inflammatory Activity

Indole derivatives have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the modulation of inflammatory signaling pathways such as NF-κB.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells such as macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) to stimulate NO production

-

Test compound

-

Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

Procedure:

-

Cell Culture and Stimulation: Culture macrophage cells and stimulate them with LPS in the presence of various concentrations of the test compound for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent. The reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance of the colored solution at approximately 540 nm.

-

Quantification: Determine the concentration of nitrite in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. A reduction in nitrite concentration in the presence of the test compound indicates inhibition of NO production.

Signaling Pathways

The biological activities of fluorinated indole-3-carbaldehydes are mediated through their interaction with various cellular signaling pathways. While the precise pathways for many fluorinated derivatives are still under investigation, based on the activities of related indole compounds, several key pathways can be implicated.

Diagram of a Potential Anti-inflammatory Signaling Pathway:

Conclusion

Fluorinated indole-3-carbaldehydes represent a promising class of compounds with diverse and potent biological activities. The strategic incorporation of fluorine offers a valuable tool for fine-tuning their pharmacological profiles. This guide provides a foundational understanding of their synthesis, methods for evaluating their biological potential, and insights into their possible mechanisms of action. Further research into the structure-activity relationships and specific molecular targets of these compounds will be crucial for their development as next-generation therapeutic agents.

References

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. turkjps.org [turkjps.org]

- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of Fluorinated Indoles: A Technical Guide for Drug Discovery Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters, and a significant number of approved drugs.[1] Its versatile structure allows for a wide range of biological activities, including anti-inflammatory, antidepressant, and antiviral properties.[1] The strategic incorporation of fluorine atoms into the indole ring system has emerged as a powerful strategy in modern drug design. Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties by altering its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This technical guide provides an in-depth overview of the medicinal chemistry of fluorinated indoles, covering their synthesis, biological activities, mechanisms of action, and key experimental methodologies relevant to researchers, scientists, and drug development professionals.

The Impact of Fluorination on Indole Scaffolds

The introduction of fluorine can lead to several beneficial modifications in a drug candidate's profile:

-

Metabolic Stability: Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can significantly slow down metabolism, thereby increasing the drug's half-life.[1]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[2]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket of a target protein, thus improving potency.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with its biological target.

Synthetic Strategies for Fluorinated Indoles

A variety of synthetic methods have been developed to access fluorinated indole derivatives. These can be broadly categorized into methods that introduce fluorine to a pre-formed indole core and methods that construct the indole ring from fluorinated precursors.

One common approach involves the use of electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), to directly fluorinate the indole ring.[3] Another powerful method is the Larock indole synthesis, which utilizes a palladium-catalyzed reaction between a 2-iodoaniline and an alkyne to construct the indole scaffold.[4] This method is highly versatile and tolerates a wide range of functional groups. The Leimgruber-Batcho indole synthesis is another classic and effective method, particularly for the synthesis of specific isomers like 6-fluoroindole.[5]

Biological Activities and Structure-Activity Relationships

Fluorinated indoles have demonstrated a wide spectrum of biological activities. This section will focus on three key areas where these compounds have shown significant promise: as HIV-1 inhibitors, ROCK1 inhibitors, and 5-HT1D receptor ligands.

Fluorinated Indoles as HIV-1 Inhibitors

Several fluorinated indole derivatives have been identified as potent inhibitors of HIV-1, primarily targeting the virus's entry and replication machinery.

Table 1: Structure-Activity Relationship of Fluorinated Indole-Carboxamides as HIV-1 Inhibitors

| Compound | R | EC50 (nM) | Reference |

| 1a | H | >1000 | |

| 1b | 4-F | 0.5 | |

| 1c | 5-F | 1.2 | |

| 1d | 6-F | 2.5 | |

| 1e | 7-F | 0.8 |

EC50 values represent the concentration of the compound that inhibits 50% of viral replication in cell-based assays.

The data in Table 1 clearly demonstrates the profound impact of fluorine substitution on the anti-HIV-1 activity of this indole-carboxamide scaffold. The introduction of a fluorine atom at various positions of the indole ring leads to a dramatic increase in potency compared to the non-fluorinated parent compound.

Fluorinated Indoles as ROCK1 Inhibitors

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a key regulator of the actin cytoskeleton and is implicated in various diseases, including cancer and cardiovascular disorders.[6] Fluorinated indoles have emerged as promising ROCK1 inhibitors.

Table 2: Inhibition of ROCK1 by Fluorinated Indole Derivatives

| Compound | Fluorine Position | IC50 (nM) | Reference |

| 2a | None | 520 | |

| 2b | 4-F | 2500 | |

| 2c | 5-F | 85 | |

| 2d | 6-F | 14 |

IC50 values represent the concentration of the compound that inhibits 50% of ROCK1 kinase activity in in vitro assays.

As shown in Table 2, the position of the fluorine atom on the indole ring has a significant effect on ROCK1 inhibitory activity. While a fluorine at the 4-position is detrimental, substitution at the 5- and 6-positions leads to a substantial increase in potency.

Fluorinated Indoles as 5-HT1D Receptor Ligands

The 5-HT1D receptor, a subtype of the serotonin receptor, is a validated target for the treatment of migraine.[7] Fluorinated indoles have been developed as selective 5-HT1D receptor ligands.

Table 3: Binding Affinity of Fluorinated Indoles for the 5-HT1D Receptor

| Compound | Fluorine Position | Ki (nM) | Reference |

| 3a | None | 15.2 | |

| 3b | 4-F | 8.7 | |

| 3c | 5-F | 3.1 | |

| 3d | 6-F | 5.6 |

Ki values represent the inhibitory constant of the compound for binding to the 5-HT1D receptor.

The data in Table 3 indicates that fluorination of the indole ring generally enhances the binding affinity for the 5-HT1D receptor, with the 5-fluoro substituted analog showing the highest affinity.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action of fluorinated indoles requires knowledge of the signaling pathways they modulate.

HIV-1 Entry and Fusion Pathway

Fluorinated indole-based HIV-1 inhibitors often target the viral entry process, which is mediated by the envelope glycoprotein (Env).[8] The process begins with the binding of the gp120 subunit of Env to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface.[8][9] This triggers a conformational change in the gp41 subunit, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[8][9][10]

Caption: HIV-1 entry and fusion pathway and the point of inhibition by fluorinated indoles.

ROCK1 Signaling Pathway

ROCK1 is a downstream effector of the small GTPase RhoA.[11] When activated by GTP-bound RhoA, ROCK1 phosphorylates several substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility and the formation of stress fibers.[6][12]

Caption: The RhoA/ROCK1 signaling pathway and its inhibition by fluorinated indoles.

5-HT1D Receptor Signaling Pathway

The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G proteins.[13][14] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] This modulation of cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA).[15]

Caption: The 5-HT1D receptor signaling pathway activated by a fluorinated indole agonist.

Experimental Workflow for Fluorinated Indole Drug Discovery

The discovery and development of novel fluorinated indole-based drugs follows a multi-step workflow, from initial hit identification to preclinical evaluation.[1][16]

Caption: A general workflow for the discovery and development of fluorinated indole drug candidates.

Detailed Experimental Protocols

This section provides representative protocols for the synthesis of a fluorinated indole and for key biological assays.

Synthesis of 4-Fluoroindole-7-carboxamide (Larock Indole Synthesis)[4]

Materials:

-

3-Amino-2-iodobenzamide

-

Substituted alkyne (e.g., phenylacetylene)

-

Palladium(II) acetate (Pd(OAc)2)

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-amino-2-iodobenzamide (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).

-

Add anhydrous DMF (5-10 mL) to the flask.

-

Add the substituted alkyne (2.0-2.5 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-disubstituted indole-7-carboxamide.

HIV-1 Antiviral Assay (MTT Method)[10][13]